molecular formula C14H9ClN2O5 B6409068 2-(3-Carbamoyl-4-chlorophenyl)-4-nitrobenzoic acid CAS No. 1261993-79-6

2-(3-Carbamoyl-4-chlorophenyl)-4-nitrobenzoic acid

Cat. No.: B6409068
CAS No.: 1261993-79-6
M. Wt: 320.68 g/mol
InChI Key: FYGFDLMMIJKYJU-UHFFFAOYSA-N
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Description

2-(3-Carbamoyl-4-chlorophenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carbamoyl group, a chlorine atom, and a nitro group attached to a benzene ring

Properties

IUPAC Name

2-(3-carbamoyl-4-chlorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-12-4-1-7(5-11(12)13(16)18)10-6-8(17(21)22)2-3-9(10)14(19)20/h1-6H,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGFDLMMIJKYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691606
Record name 3'-Carbamoyl-4'-chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-79-6
Record name 3'-Carbamoyl-4'-chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbamoyl-4-chlorophenyl)-4-nitrobenzoic acid typically involves multiple steps:

    Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbamoyl-4-chlorophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

    Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-4-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 2-(3-Carboxyphenyl)-4-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

2-(3-Carbamoyl-4-chlorophenyl)-4-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid
  • 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid
  • 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid

Uniqueness

2-(3-Carbamoyl-4-chlorophenyl)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

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